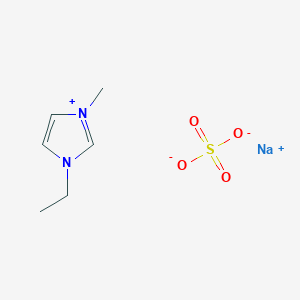![molecular formula C48H34O10 B8234085 4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]-2,5-dimethoxyphenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B8234085.png)
4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]-2,5-dimethoxyphenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’,5’‘’-Bis(4-carboxyphenyl)-2’‘,5’‘-dimethoxy-[1,1’3’,1’‘4’‘,1’‘’3’‘’,1’‘’‘-quinquephenyl]-4,4’‘’'-dicarboxylic acid: is a complex organic compound characterized by its multiple carboxyphenyl and methoxy groups attached to a quinquephenyl backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’,5’‘’-Bis(4-carboxyphenyl)-2’‘,5’‘-dimethoxy-[1,1’:3’,1’‘:4’‘,1’‘’:3’‘’,1’‘’‘-quinquephenyl]-4,4’‘’'-dicarboxylic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is used to form the quinquephenyl backbone. This reaction involves the coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst and a base.
Step 1: Synthesis of intermediate compounds through the bromination of dimethoxybenzene.
Step 2: Coupling of brominated intermediates with boronic acids to form the quinquephenyl backbone.
Step 3: Introduction of carboxyphenyl groups through further coupling reactions.
Step 4: Final oxidation and purification steps to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carboxylic acid groups, converting them to alcohols or aldehydes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of alcohols and aldehydes.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of complex organic molecules and polymers. Its multiple functional groups allow for versatile chemical modifications, making it valuable in the development of new materials.
Biology
In biological research, derivatives of this compound can be used as probes or ligands in biochemical assays. The carboxyphenyl groups can facilitate binding to proteins or other biomolecules, enabling studies of molecular interactions.
Medicine
In medicine, the compound’s derivatives may have potential as therapeutic agents or diagnostic tools. The ability to modify its structure allows for the design of molecules with specific biological activities.
Industry
In industry, this compound is used in the production of advanced polymers and materials with unique properties. Its incorporation into polymer matrices can enhance mechanical strength, thermal stability, and other desirable characteristics.
作用機序
The mechanism of action of this compound depends on its specific application. In coordination chemistry, it can act as a ligand, binding to metal ions through its carboxylate groups. This interaction can lead to the formation of coordination polymers with unique structural and functional properties.
In biological systems, the compound’s derivatives can interact with proteins or enzymes, modulating their activity. The specific molecular targets and pathways involved depend on the nature of the derivative and its intended use.
類似化合物との比較
Similar Compounds
- 1,3,5-Tri(4-carboxyphenyl)benzene
- 4,4’,4’'-Benzene-1,3,5-triyl-tris(benzoic acid)
- 5-(2,6-bis(4-carboxyphenyl)pyridin-4-yl)isophthalic acid
Uniqueness
5’,5’‘’-Bis(4-carboxyphenyl)-2’‘,5’‘-dimethoxy-[1,1’:3’,1’‘:4’‘,1’‘’:3’‘’,1’‘’‘-quinquephenyl]-4,4’‘’'-dicarboxylic acid is unique due to its quinquephenyl backbone, which provides a rigid and extended structure. This rigidity can enhance the mechanical properties of materials incorporating this compound. Additionally, the presence of multiple carboxyphenyl and methoxy groups allows for diverse chemical modifications, making it a versatile building block in synthetic chemistry.
特性
IUPAC Name |
4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]-2,5-dimethoxyphenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H34O10/c1-57-43-25-42(40-23-37(29-7-15-33(16-8-29)47(53)54)20-38(24-40)30-9-17-34(18-10-30)48(55)56)44(58-2)26-41(43)39-21-35(27-3-11-31(12-4-27)45(49)50)19-36(22-39)28-5-13-32(14-6-28)46(51)52/h3-26H,1-2H3,(H,49,50)(H,51,52)(H,53,54)(H,55,56) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSZFPUVTLBNJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)OC)C5=CC(=CC(=C5)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H34O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![trimethyl-(7-octyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane](/img/structure/B8234014.png)
![(R)-55'66'77'88'-Octahydro-33'-bis(246-trimethylphenyl)-[11'-binaphthalene]-22'-diol](/img/structure/B8234018.png)


![10,16-bis[4-(1-adamantyl)-2,6-di(propan-2-yl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8234047.png)

![Methyl 2-[2-(bromomethyl)phenyl]-2-(methoxyimino)acetate](/img/structure/B8234055.png)
![1-(4-iodophenyl)-4-[1-(4-iodophenyl)pyridin-1-ium-4-yl]pyridin-1-ium;chloride](/img/structure/B8234063.png)
![(R)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-bis(4-methoxyphenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8234067.png)
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-3,5-dimethylpiperidine](/img/structure/B8234073.png)


